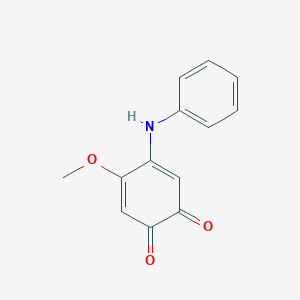
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes an anilino group and a methoxy group attached to a cyclohexa-diene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of aniline with methoxy-substituted cyclohexa-diene-dione derivatives. One common method includes the following steps:
Starting Materials: Aniline and 5-methoxy-1,2-cyclohexa-diene-3,5-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: The compound is explored for use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used as a probe to study various biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism by which 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can activate caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.
Reactive Oxygen Species (ROS) Generation: It can increase the production of ROS, which can damage cellular components and induce cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar structure but with different substituents, showing prominent cytotoxicity against tumor cell lines.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another derivative with significant bioactivity.
Uniqueness
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of anilino and methoxy groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
21086-74-8 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
4-anilino-5-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14H,1H3 |
Clé InChI |
SXYANEZGDBNOBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C(=O)C=C1NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















